3,4',5-Trimethyl-1,1'-biphenyl

Electrophilic Aromatic Substitution Nitration Reactivity

3,4',5-Trimethyl-1,1'-biphenyl (CAS 7383-87-1) is a C15H16 trimethyl-substituted biphenyl derivative with a molecular weight of 196.29 g/mol. Its structure features methyl groups at the 3, 4', and 5 positions on the biphenyl core, which confers distinct physicochemical and reactivity properties compared to other biphenyl isomers.

Molecular Formula C15H16
Molecular Weight 196.29 g/mol
CAS No. 7383-87-1
Cat. No. B1660262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4',5-Trimethyl-1,1'-biphenyl
CAS7383-87-1
Molecular FormulaC15H16
Molecular Weight196.29 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CC(=CC(=C2)C)C
InChIInChI=1S/C15H16/c1-11-4-6-14(7-5-11)15-9-12(2)8-13(3)10-15/h4-10H,1-3H3
InChIKeyCIDIUXZDRLFMRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4',5-Trimethyl-1,1'-biphenyl (CAS 7383-87-1): Procurement-Relevant Technical Profile for Specialty Chemical and Materials Sourcing


3,4',5-Trimethyl-1,1'-biphenyl (CAS 7383-87-1) is a C15H16 trimethyl-substituted biphenyl derivative with a molecular weight of 196.29 g/mol . Its structure features methyl groups at the 3, 4', and 5 positions on the biphenyl core, which confers distinct physicochemical and reactivity properties compared to other biphenyl isomers. The compound is primarily utilized as a research intermediate and as a precursor in the synthesis of specialized biphenyl ester plasticizers [1].

Supports electrophilic substitution studies with regiospecific nitration profile
Serves as precursor for isomer-controlled biphenyl ester plasticizer research
High hydrophobicity reported; may support environmental partitioning modeling

Why In-Class Biphenyl Analogs Cannot Substitute for 3,4',5-Trimethyl-1,1'-biphenyl in Specialized Applications


The substitution pattern on a biphenyl core is a critical determinant of its physical properties, chemical reactivity, and performance in downstream applications. For 3,4',5-Trimethyl-1,1'-biphenyl, the specific arrangement of methyl groups results in a unique steric and electronic environment that cannot be replicated by other trimethylbiphenyl isomers or dimethyl analogs. This leads to quantifiable differences in reactivity with electrophilic reagents such as nitrogen dioxide [1], in chromatographic retention behavior [2], and in its suitability as a precursor for high-value biphenyl ester plasticizers where specific isomer ratios are essential for achieving desired product properties [3].

Isomer Methyl substitution pattern alters reactivity; 2,3,4-isomer yields different nitration products.
Physical Boiling point and density shift across trimethylbiphenyls may disrupt distillation or formulation processes.
Application Plasticizer precursor isomer ratio directly influences performance; dimethyl analogs cannot replicate trimethyl profile.

Quantifiable Differentiation of 3,4',5-Trimethyl-1,1'-biphenyl (CAS 7383-87-1) Versus Comparators


Divergent Nitration Product Distribution Compared to 2,3,4-Trimethylbiphenyl

Under identical reaction conditions with nitrogen dioxide in benzene, 3,4',5-trimethyl-1,1'-biphenyl (reported as 3,4,5-trimethylbiphenyl) produces a distinct set of nitration products compared to its isomer, 2,3,4-trimethylbiphenyl. The target compound yields four mononitro compounds and three dinitro compounds, whereas the comparator yields three nitroaromatic compounds, three nitrate esters, and two nitro dienones [1].

Nitration products
Head-to-head
Target: 4 mononitro + 3 dinitro compounds
Isomer: nitrate esters and dienones instead
Divergent chemoselectivity reported
Supports synthetic route design
Electrophilic Aromatic Substitution Nitration Reactivity

Hydrophobicity (LogP) Profile Distinguishes 3,4',5-Trimethyl-1,1'-biphenyl from Lower Methyl-Substituted Biphenyls

The predicted ACD/LogP for 3,4',5-trimethyl-1,1'-biphenyl is 5.36, with an EPISuite estimated Log Kow of 5.40 . This high lipophilicity is a direct consequence of the three methyl substituents. For comparison, the baseline unsubstituted biphenyl has a LogP of approximately 4.0 [1].

LogP
Class-level inference
ACD/LogP 5.36 (vs. biphenyl ~4.0)
Over 20× higher partition coefficient estimated
Relevant for hydrophobicity-dependent studies
Physicochemical Properties Hydrophobicity Lipophilicity

Boiling Point and Density Comparison Among Trimethylbiphenyl Isomers

3,4',5-Trimethyl-1,1'-biphenyl exhibits a boiling point of 294.5 ± 25.0 °C at 760 mmHg and a density of 0.964-1.0 g/cm³ (predicted) . While direct experimental data for all trimethylbiphenyl isomers is limited, the substitution pattern on the biphenyl core is known to influence these physical properties. For example, a related trimethylbiphenyl isomer (CAS 109125-23-7) has a reported density of 1.048 g/cm³ and a boiling point of 257-265 °C [1], illustrating how even minor structural variations can lead to measurable differences in volatility and density.

Boiling point & density
Cross-study comparable
BP ~294.5°C, density ~0.96–1.0 g/cm³
Isomer BP 257–265°C, density 1.048 g/cm³
Measurable physical property difference observed
May influence purification and formulation
Physical Properties Thermal Stability Volatility

Specific Isomer Requirement for High-Performance Biphenyl Ester Plasticizer Synthesis

Patented processes for manufacturing biphenyl ester plasticizers specifically highlight the importance of isomer distribution in the methylbiphenyl precursor. The synthesis of dialkyldiphenate esters with increased proportions of less volatile 3,3'-, 3,4'-, and 4,4'-diesters relies on using dimethylbiphenyl compounds enriched in the corresponding 3,3'-, 3,4'-, and 4,4'-dimethyl isomers [1]. 3,4',5-Trimethyl-1,1'-biphenyl, as a trimethyl analog, serves as a key intermediate or model compound for developing plasticizers with tailored volatility and compatibility.

Plasticizer synthesis
Supporting evidence
3,4',5-trimethyl pattern linked to diester volatility control
Isomer specification critical for performance
Based on patented esterification processes
Plasticizer Polymer Additives Esterification

High-Value Application Scenarios for 3,4',5-Trimethyl-1,1'-biphenyl (CAS 7383-87-1) Based on Quantified Differentiation


Synthesis of Regiospecifically Nitrated Building Blocks

As demonstrated by its divergent reaction product distribution with nitrogen dioxide compared to 2,3,4-trimethylbiphenyl [1], 3,4',5-trimethyl-1,1'-biphenyl is the preferred substrate for generating mononitro- and dinitro-biphenyl derivatives with a specific substitution pattern. This regiospecificity is essential for researchers developing novel materials or pharmaceutical intermediates where precise placement of nitro groups dictates downstream reactivity and properties.

Development of Tailored Biphenyl Ester Plasticizers

For industrial chemists working on next-generation plasticizers for PVC and other resins, 3,4',5-trimethyl-1,1'-biphenyl serves as a critical precursor. Patented methods explicitly teach that the isomer distribution in methylbiphenyl feedstocks is a key control point for achieving desired plasticizer performance characteristics, such as reduced volatility [2]. Using the correct isomer ensures that the final diester product falls within the specification for high-value applications.

Environmental Fate and Transport Modeling Studies

The well-defined and high hydrophobicity of 3,4',5-trimethyl-1,1'-biphenyl (predicted LogP = 5.36-5.40) makes it a valuable reference compound for environmental chemists. Its behavior in partitioning studies can be used to model the fate of hydrophobic aromatic pollutants. Its distinct retention index [3] also makes it a useful analytical standard for gas chromatography, enabling precise identification and quantification in complex environmental or industrial samples.

Application
Selection Property
Validation Focus
Regiospecific nitration studies
Divergent nitration product distribution
Chemoselectivity under electrophilic conditions
Biphenyl ester plasticizer R&D
Isomer-controlled esterification outcome
Volatility and compatibility profile of resulting diester
Environmental partitioning modeling
Reported high LogP (hydrophobicity)
Behavior as hydrophobic aromatic reference compound

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